![molecular formula C20H17ClN6S B1238444 3-(4-chlorophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1238444.png)
3-(4-chlorophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(4-chlorophenyl)-4-[(3,5-dimethyl-1-phenyl-4-pyrazolyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Enzyme Inhibition Properties
Research has shown that compounds derived from 1H-1,2,4-triazole-5-thione, similar in structure to the compound , exhibit significant enzyme inhibition properties. For instance, these compounds have demonstrated notable lipase and α-glucosidase inhibition, indicating potential applications in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Structural and Spectroscopic Analysis
Studies on 1H-1,2,4-triazole-5-thione derivatives provide insights into their structural and spectroscopic characteristics. Crystallographic analysis reveals details about the molecular packing and interaction patterns, which are vital for understanding their chemical behavior and potential applications in material science (Yeo, Azizan, & Tiekink, 2019).
Antibacterial Activity
Some derivatives of 1H-1,2,4-triazole-5-thione have been investigated for their antibacterial properties. These studies have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibacterial agents (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Potential in Cancer Research
Research into 1H-1,2,4-triazole-5-thione derivatives has shown promising results in the field of cancer research. Certain synthesized compounds have exhibited cytotoxic effects on various cancer cell lines, such as melanoma, breast, and pancreatic cancer, indicating potential for development as cancer therapeutics (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Application in Material Science
Triazole thiones, including derivatives of 1H-1,2,4-triazole-5-thione, have been studied for their applications in material science. Their unique structural properties enable them to form complex architectures, which can be crucial in the development of new materials (Shirinkam et al., 2014).
properties
Molecular Formula |
C20H17ClN6S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H17ClN6S/c1-13-18(14(2)26(25-13)17-6-4-3-5-7-17)12-22-27-19(23-24-20(27)28)15-8-10-16(21)11-9-15/h3-12H,1-2H3,(H,24,28)/b22-12+ |
InChI Key |
LWSYTJWXSMGIKM-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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